molecular formula C10H9NO2 B7725407 Methyl-3-isocyano-2-methylbenzoate CAS No. 730971-38-7

Methyl-3-isocyano-2-methylbenzoate

Cat. No. B7725407
CAS RN: 730971-38-7
M. Wt: 175.18 g/mol
InChI Key: BSNOXLXFUKLNRW-UHFFFAOYSA-N
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Description

“Methyl-3-isocyano-2-methylbenzoate” is an organic compound with the molecular formula CH3OC(O)C6H3(CH3)NCO . It is a solid substance with an assay of 97% .


Molecular Structure Analysis

The molecular structure of “Methyl-3-isocyano-2-methylbenzoate” can be represented by the SMILES string COC(=O)c1cccc(N=C=O)c1C . This indicates that the molecule consists of a methyl ester group (CH3OC(O)) and an isocyanate group (N=C=O) attached to a methylbenzoate core .


Physical And Chemical Properties Analysis

“Methyl-3-isocyano-2-methylbenzoate” is a solid substance with a melting point of 29-33 °C (lit.) . It has a molecular weight of 191.18 . More detailed physical and chemical properties such as solubility, density, and reactivity would require experimental determination .

Mechanism of Action

The mechanism of action of “Methyl-3-isocyano-2-methylbenzoate” is not clear as it largely depends on its application. For instance, if it’s used as a reactant in a chemical reaction, its mechanism of action would involve its reactivity with other chemicals .

Safety and Hazards

The safety data sheet for similar compounds suggests that personal protective equipment should be used to avoid dust formation and inhalation . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water and consult a physician .

properties

IUPAC Name

methyl 3-isocyano-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-8(10(12)13-3)5-4-6-9(7)11-2/h4-6H,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNOXLXFUKLNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+]#[C-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295792
Record name Methyl 3-isocyano-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-3-isocyano-2-methylbenzoate

CAS RN

730971-38-7
Record name Methyl 3-isocyano-2-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730971-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-isocyano-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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